Triptonolide

Catalog No.
S587067
CAS No.
79548-61-1
M.F
C20H22O4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptonolide

CAS Number

79548-61-1

Product Name

Triptonolide

IUPAC Name

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3b,4,10,11-tetrahydro-3H-naphtho[2,1-e][2]benzofuran-1,5-dione

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H22O4/c1-10(2)11-4-5-14-17(18(11)22)16(21)8-15-13-9-24-19(23)12(13)6-7-20(14,15)3/h4-5,10,15,22H,6-9H2,1-3H3/t15-,20+/m0/s1

InChI Key

MHZZHUMKOAYLPH-QRWLVFNGSA-N

SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@@]3(CCC4=C([C@H]3CC2=O)COC4=O)C)O

Anti-inflammatory and Immunomodulatory Effects

Triptonolide has demonstrated anti-inflammatory and immunomodulatory properties in laboratory studies. It may influence the immune system by regulating the activity of immune cells and signaling molecules involved in inflammation. These findings suggest triptonolide as a potential therapeutic target for inflammatory diseases like rheumatoid arthritis and psoriasis.

Anti-Cancer Properties

Research suggests that triptonolide may possess anti-cancer properties. Studies have shown triptonolide to induce cancer cell death through various mechanisms. However, more research is needed to understand its effectiveness and safety in cancer treatment [].

Triptonolide is a bioactive compound derived from the traditional Chinese medicinal plant Tripterygium wilfordii, commonly known as Thunder God Vine. It belongs to the class of diterpenoids and is recognized for its potent anti-inflammatory, immunosuppressive, and anticancer properties. The molecular formula of triptonolide is C20H22O4C_{20}H_{22}O_4, and it features a unique structure characterized by a fused ring system that contributes to its biological activity.

Typical of diterpenoids. These include:

  • Hydrolysis: Under acidic or basic conditions, triptonolide can be hydrolyzed to yield simpler compounds.
  • Oxidation: Triptonolide can be oxidized to form various derivatives, which may enhance its pharmacological properties.
  • Esterification: The hydroxyl groups in triptonolide can react with carboxylic acids to form esters, potentially improving solubility and bioavailability.

These reactions allow for modifications that can enhance the therapeutic efficacy of triptonolide in pharmaceutical applications.

Triptonolide exhibits significant biological activities, including:

  • Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines, making it useful in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
  • Immunosuppressive properties: Triptonolide suppresses immune responses, which can be beneficial in organ transplantation and autoimmune disorders .
  • Anticancer effects: Studies have shown that triptonolide can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and promoting cell death pathways .

These activities highlight its potential as a therapeutic agent in various diseases.

The synthesis of triptonolide can be achieved through several methods:

  • Extraction from Plant Material: Triptonolide is primarily isolated from the roots of Tripterygium wilfordii using organic solvents like methanol or chloroform. The extraction process typically involves:
    • Grinding the dried plant material.
    • Soaking in organic solvent.
    • Filtration and evaporation to obtain concentrated extracts.
  • Chemical Synthesis: Synthetic approaches involve multi-step reactions starting from simpler organic compounds. For example:
    • Diterpenoid skeletons can be constructed using cyclization reactions followed by functional group modifications to yield triptonolide .
  • Semi-synthesis: This method combines natural extraction with chemical modifications to improve yield and potency.

Triptonolide has several applications in medicine and pharmacology:

  • Rheumatoid Arthritis Treatment: Due to its anti-inflammatory properties, it is used as a treatment option for inflammatory diseases .
  • Cancer Therapy: Its ability to induce apoptosis makes it a candidate for cancer treatment protocols.
  • Immunosuppressive Therapy: Used in organ transplant patients to prevent rejection by suppressing immune responses .

Research on triptonolide's interactions with other compounds indicates that it may enhance or inhibit the effects of various medications:

  • Drug Metabolism: Triptonolide may affect cytochrome P450 enzymes, influencing the metabolism of co-administered drugs.
  • Synergistic Effects: In combination with other anti-inflammatory agents, triptonolide may enhance therapeutic outcomes while potentially reducing side effects associated with higher doses of individual drugs .

These interactions underscore the importance of studying triptonolide's pharmacokinetics and pharmacodynamics in clinical settings.

Triptonolide is structurally related to several other compounds derived from Tripterygium wilfordii and other plants. Here are some similar compounds:

Compound NameMolecular FormulaNotable Activities
TriptolideC20H24O6C_{20}H_{24}O_6Anti-inflammatory, immunosuppressive
TripdiolideC20H24O5C_{20}H_{24}O_5Anticancer, anti-inflammatory
Wilforlide AC30H46O3C_{30}H_{46}O_3Antimicrobial, anti-inflammatory
TriptoquinoneC20H22O5C_{20}H_{22}O_5Potential anticancer activity

Uniqueness of Triptonolide

Triptonolide stands out due to its specific structural features that confer unique biological activities not found in its analogs. Its potent immunosuppressive effects coupled with significant anticancer properties make it particularly valuable in therapeutic applications targeting both inflammation and malignancies. Additionally, its ability to modulate immune responses while minimizing toxicity distinguishes it from other similar compounds derived from Tripterygium wilfordii.

XLogP3

3.5

Wikipedia

6-Hydroxy-9b-methyl-7-(propan-2-yl)-3,3b,4,9b,10,11-hexahydrophenanthro[1,2-c]furan-1,5-dione

Dates

Modify: 2024-04-14

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